1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide
Beschreibung
1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a triazolopyridazine core fused with a piperidine-carboxamide moiety. The trifluoromethyl (-CF₃) group at the 3-position of the triazolo ring enhances its lipophilicity and metabolic stability, making it a promising candidate for drug discovery . This compound is structurally designed to interact with biological targets such as kinases, GPCRs, or enzymes, leveraging its trifluoromethyl group for improved target binding and selectivity . Its synthesis typically involves multi-step reactions, including cyclization of pyridazine precursors and coupling with functionalized piperidine derivatives .
Eigenschaften
IUPAC Name |
1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N6O/c13-12(14,15)11-18-17-8-1-2-9(19-21(8)11)20-5-3-7(4-6-20)10(16)22/h1-2,7H,3-6H2,(H2,16,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFSHRJYDJOUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate. This multi-component reaction is metal-free and provides a straightforward route to the desired triazole scaffold . The reaction conditions typically involve moderate temperatures and the use of organic solvents such as dichloromethane or ethanol.
Analyse Chemischer Reaktionen
1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as an antibacterial and antifungal agent . Its structural characteristics allow it to interact with various biological targets:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a critical role in tumor angiogenesis. For example, studies have reported IC50 values around 0.56 μM against VEGFR-2, indicating significant potential as antiangiogenic agents.
- Antiproliferative Effects : In vitro assays have demonstrated that certain derivatives exhibit potent antiproliferative effects on cancer cell lines such as prostate (PC-3), breast (MCF-7), and lung cancer cells. Some derivatives achieved IC50 values as low as 1.48 μM against PC-3 cells.
Study on Anticancer Efficacy
A comparative study involving several triazole derivatives similar to this compound highlights its efficacy against different cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | PC-3 | 1.48 | VEGFR Inhibition |
| Compound B | MCF-7 | 16.50 | Cell Cycle Arrest |
| Compound C | H460 | 18.36 | Apoptosis Induction |
This table summarizes the efficacy of various compounds against different cancer cell lines and their proposed mechanisms of action.
Agricultural Science
Recent studies have also explored the use of this compound in agricultural applications, particularly as a potential pesticide or herbicide due to its antifungal properties. The trifluoromethyl group may enhance the compound's effectiveness against certain plant pathogens.
Wirkmechanismus
The mechanism of action of 1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein . This interaction can inhibit the activity of the target enzyme or receptor, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
The compound belongs to a broader class of triazolopyridazine derivatives, which exhibit diverse biological activities depending on substituent variations. Below is a systematic comparison with structurally related analogs:
Structural Variations and Substituent Effects
Pharmacokinetic and Physicochemical Properties
Key Findings :
- The trifluoromethyl group confers superior metabolic stability and target affinity compared to methyl or phenyl substituents .
- Piperidine-4-carboxamide derivatives generally exhibit better solubility and kinase selectivity than piperazine or pyrrolidine analogs .
- Compounds with electron-withdrawing groups (-CF₃, -F) show enhanced bioavailability due to reduced first-pass metabolism .
Biologische Aktivität
1-[3-(Trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a novel compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activity, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The triazolo-pyridazine moiety contributes to its biological activity.
- Functional Groups : The trifluoromethyl group enhances lipophilicity and may influence the compound's interaction with biological targets.
Antibacterial Activity
Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant antibacterial properties. For instance, a study highlighted the synthesis of several triazolo derivatives that showed activity against common bacterial pathogens. The mechanism of action is believed to involve the inhibition of DNA gyrase and topoisomerase IV, which are critical enzymes for bacterial DNA replication and transcription .
Anticancer Activity
Several studies have reported the anticancer potential of triazolo-pyridazine derivatives. For example:
- Cytotoxicity Assays : In vitro studies demonstrated that certain derivatives exhibited moderate to high cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). One compound showed IC50 values of 1.06 µM against A549 cells, indicating potent activity .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial pathways, including the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Case Study 1: Synthesis and Evaluation
A recent study synthesized a series of triazolo-pyridazine derivatives and evaluated their biological activities. Among them, a compound designated as 12e exhibited significant inhibitory activity against c-Met kinase with an IC50 value comparable to established inhibitors. This suggests potential for further development in cancer therapeutics .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial efficacy of triazolo derivatives against various pathogens. The results indicated that these compounds could disrupt bacterial cell membranes and inhibit essential genetic functions, leading to bacterial cell death .
Table 1: Biological Activities of Selected Triazolo-Pyridazine Derivatives
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| 12e | c-Met | Inhibition | 0.090 |
| RB7 | HT-29 | Cytotoxicity | 6.587 - 11.10 |
| Compound X | Bacterial Pathogens | Antibacterial | Not Determined |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
